2-(Methylamino)-1-phenylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

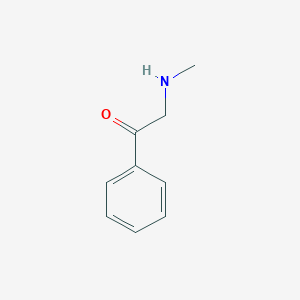

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCJVLORNFVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328985 | |

| Record name | 2-(methylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35534-19-1 | |

| Record name | 2-(methylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(Methylamino)-1-phenylethanone

[1]

Introduction & Chemical Identity

This compound represents a critical structural bridge between the phenethylamine and cathinone classes. Chemically, it is the

Unlike its non-keto analogue (methamphetamine), the presence of the carbonyl group at the

Physicochemical Profile

The electron-withdrawing effect of the carbonyl group lowers the pK

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 5650-44-2 (Base), 49656-78-2 (HCl) |

| Molecular Formula | C |

| Molecular Weight | 163.22 g/mol (Base) |

| pK | 7.11 ± 0.10 [1] |

| Solubility | Free base: Soluble in organic solvents (Et |

| Appearance | White crystalline powder (HCl salt); Unstable oil (Free base). |

Synthetic Pathways & Impurity Profiling

Understanding the synthesis of this compound is essential for identifying route-specific impurities in forensic samples. The primary route involves the oxidation of ephedrine or pseudoephedrine.[2]

Oxidative Synthesis Mechanism

The transformation of the hydroxyl group of ephedrine to the ketone of methcathinone is typically achieved using strong oxidants like Potassium Permanganate (KMnO

-

Reaction: (1R,2S)-Ephedrine

(S)-Methcathinone -

Stereochemistry: The chiral center at the

-carbon is preserved during mild oxidation, but racemization can occur under vigorous acidic/basic conditions due to keto-enol tautomerism.

Critical Impurities

-

Manganese/Chromium Residues: Incomplete purification leads to neurotoxic metal contamination (e.g., Manganism from "Ephedrone" abuse) [2].

-

Benzaldehyde: Formed via oxidative cleavage of the C(

)-C( -

Pyrazine Dimers: The most distinct chemical signature of this molecule (detailed in Section 3).

Stability & Reactivity: The Dimerization Cascade

The most distinct chemical property of this compound is its thermodynamic instability in solution, particularly as a free base. It undergoes a self-condensation reaction to form pyrazine derivatives. This pathway is a critical confounder in analytical testing.

Mechanism of Dimerization

Two molecules of methcathinone condense to form a dihydropyrazine intermediate, which subsequently oxidizes to 3,6-dimethyl-2,5-diphenylpyrazine .[3][4]

-

Trigger: Neutral to basic pH accelerates this reaction.

-

Artifact Formation: This reaction often occurs in situ during Gas Chromatography (GC) injection if the inlet temperature is too high or the sample is under-derivatized [3].

Visualizing the Reactive Pathway

The following diagram illustrates the synthesis from ephedrine and the competing degradation pathway into the pyrazine dimer.

Figure 1: Chemical life cycle of this compound, highlighting the oxidative synthesis and the degradation pathway to the pyrazine dimer.[2]

Analytical Characterization Protocols

Due to the thermal instability described above, direct GC-MS analysis of underivatized methcathinone is prone to artifacts. The following protocols ensure data integrity.

Protocol A: GC-MS with Derivatization (Recommended)

Derivatization protects the amine and ketone moieties, preventing dimerization in the heated injector port.

-

Extraction:

-

Alkalinize sample (pH 8-9) with NaHCO

. Note: Avoid strong bases (NaOH) to minimize immediate degradation. -

Extract into Ethyl Acetate or Dichloromethane.

-

-

Derivatization:

-

Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).[5]

-

Procedure: Incubate extract with 50

L PFPA at 70°C for 20 minutes. -

Mechanism: Acylation of the secondary amine reduces polarity and thermal lability [4].

-

-

Analysis:

-

Monitor for the derivatized molecular ion (e.g., M+ for TFA-Methcathinone).

-

Protocol B: LC-MS/MS (High Sensitivity)

Liquid Chromatography avoids thermal stress, making it superior for quantitative analysis of biological matrices.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

-

Transition: MRM monitoring of m/z 164

146 (loss of H

Metabolic Fate & Pharmacochemistry

The metabolic handling of this compound is stereoselective and reversible. Unlike amphetamines which undergo significant deamination, the

-

Reduction: The dominant pathway is the reduction of the ketone back to the alcohol, regenerating ephedrine or pseudoephedrine. This reaction is catalyzed by cytosolic carbonyl reductases.

-

Stereoselectivity: The reduction is stereoselective, often favoring the formation of pseudoephedrine in specific species, which must be accounted for when interpreting toxicology results (i.e., the presence of ephedrine may be a metabolite, not just a precursor) [5].

Figure 2: Metabolic pathway illustrating the reversible reduction to ephedrine analogues.

References

-

ChemicalBook. (n.d.). This compound Properties. Retrieved from

-

Sikk, K., et al. (2011). Manganese-induced parkinsonism due to ephedrone abuse.[6] Parkinson's Disease.[7][1][6][8][9] Retrieved from

-

Power, J.D., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from

-

Shin, H.S., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs. Journal of Analytical Toxicology. Retrieved from

-

Kamata, H.T., et al. (2006). Metabolism of stereoisomers of methcathinone in rats. Drug Metabolism and Disposition.[9] Retrieved from

Sources

- 1. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ojp.gov [ojp.gov]

- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H11NO | CID 416157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-[(2-Aminophenyl)methyl-methylamino]-1-phenylethanone | C16H18N2O | CID 15113381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

An In-Depth Technical Guide to 2-(Methylamino)-1-phenylethanone (CAS: 35534-19-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)-1-phenylethanone, a beta-keto phenethylamine and a structural analog of cathinone. While its primary documented use is as a chemical intermediate, its relationship to a class of compounds with significant pharmacological activity necessitates a thorough understanding of its chemical and physical properties, synthesis, and analytical characterization. This document details a laboratory-scale synthesis of its hydrochloride salt, provides key spectroscopic data for its identification, and discusses its place within the broader context of synthetic cathinones. Due to a lack of specific studies on its biological activity, this guide also draws upon data from closely related analogs to offer insights into its potential pharmacological and toxicological profile.

Introduction

This compound, also known as N-methyl-α-aminoacetophenone or N-methylphenacylamine, is an organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of beta-keto phenethylamines, which are characterized by a phenethylamine core with a ketone group at the beta position. This structural motif is shared with a wide range of psychoactive substances, including the naturally occurring cathinone found in the khat plant (Catha edulis) and a plethora of synthetic cathinone derivatives. While this compound itself is not as widely studied as other members of this class, its chemical structure suggests potential for biological activity and underscores its importance as a reference standard and a building block in medicinal chemistry and pharmacological research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in a research setting.

| Property | Value | Source |

| CAS Number | 35534-19-1 | [1] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | ChemBK |

| Boiling Point | 245 °C | [2] |

| Density | 1.019 g/cm³ | [2] |

| Flash Point | 104 °C | [2] |

| pKa (Predicted) | 7.11 ± 0.10 | [2] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | ChemBK |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the reaction of a starting ketone with an aminating agent. The following section details a protocol for the synthesis of its hydrochloride salt, a more stable and easily handled form of the compound.

Synthesis of this compound Hydrochloride

This protocol is adapted from a general procedure for the synthesis of β-keto-N-methylphenethylamine hydrochlorides.

Reaction Scheme:

Caption: Synthesis of this compound HCl.

Experimental Protocol:

-

Preparation of Methanolic Hydrogen Chloride: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, add 35 mL of anhydrous methanol. Cool the flask in an ice bath and slowly add 3.5 mL (50.16 mmol) of acetyl chloride dropwise. Stir the solution for 10 minutes to generate methanolic hydrogen chloride.[3]

-

Reaction with Starting Material: To a 50 mL round-bottom flask containing the starting material (e.g., a precursor that can be converted to this compound), add the freshly prepared methanolic hydrogen chloride solution.[3] Note: The original protocol uses a precursor "2a" which is not explicitly defined in the provided source. For a direct synthesis, one would typically start with α-bromoacetophenone and react it with methylamine, followed by treatment with HCl.

-

Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 1 hour.[3]

-

Product Isolation: Remove the solvent under reduced pressure to yield the crude product as a fine white powder.[3] The product can be used without further purification, with a reported yield of 91%.[3]

Spectroscopic Characterization

Accurate identification of the synthesized compound is critical. The following data has been reported for this compound hydrochloride.[3]

¹H NMR (500 MHz, CD₃OD):

-

δ 8.07-8.04 (m, 2H, Ar-H)

-

δ 7.73 (t, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.59 (t, J = 7.5 Hz, 2H, Ar-H)

-

δ 4.79 (s, 2H, -CH₂-)

-

δ 2.85 (s, 3H, -NCH₃)

¹³C NMR (125 MHz, CD₃OD):

-

δ 191.5 (C=O)

-

δ 134.5 (Ar-C)

-

δ 133.5 (Ar-C)

-

δ 128.8 (Ar-CH)

-

δ 127.9 (Ar-CH)

-

δ 54.0 (-CH₂-)

-

δ 32.2 (-NCH₃)

Infrared (IR) Spectroscopy (thin film): 2945, 2911, 2808, 2756, 2434, 1690, 1597, 1574, 1472, 1449, 1424, 1373, 1242, 1013, 940, 884, 764 cm⁻¹

High-Resolution Mass Spectrometry (HRMS) (ESI-TOF):

-

m/z: [M+H]⁺ Calculated for C₉H₁₂NO: 150.0919; Found: 150.0919

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of N-alkylated cathinones, GC-MS is a commonly employed method.[4]

General GC-MS Workflow:

Caption: General workflow for GC-MS analysis.

Considerations for Method Development:

-

Derivatization: While some cathinones can be analyzed directly, derivatization can improve chromatographic peak shape and mass spectral fragmentation patterns.

-

Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically suitable for the separation of phenethylamine derivatives.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and monitoring characteristic fragment ions in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

General HPLC Workflow:

Caption: General workflow for HPLC analysis.

Considerations for Method Development:

-

Column: A reversed-phase C18 column is a common choice for the separation of phenethylamine analogs.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the amine-containing analyte.

-

Detection: UV detection is suitable due to the presence of the phenyl chromophore. For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Potential Biological Activity and Toxicological Profile

There is a significant lack of direct research on the pharmacology and toxicology of this compound. However, its structural similarity to other synthetic cathinones and beta-keto amphetamines allows for some informed postulations.

Relationship to Synthetic Cathinones

Synthetic cathinones are a class of new psychoactive substances (NPS) that act as central nervous system stimulants.[5][6] Their primary mechanism of action involves increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] This is achieved by either inhibiting their reuptake or promoting their release from presynaptic terminals.[5]

The pharmacological effects of synthetic cathinones can include euphoria, increased energy, and empathy, but also adverse effects such as anxiety, paranoia, and cardiovascular complications.[7] The specific effects and potency of a cathinone derivative are highly dependent on its chemical structure, including substitutions on the phenyl ring, the alkyl chain, and the amino group.[7]

Given that this compound is a simple N-methylated beta-keto phenethylamine, it is plausible that it could interact with monoamine transporters. However, without experimental data, its potency and selectivity for dopamine, serotonin, and norepinephrine transporters remain unknown.

Potential Metabolism

The metabolism of synthetic cathinones typically involves several phase I and phase II reactions. For N-alkylated cathinones, common metabolic pathways include:

-

N-dealkylation: Removal of the methyl group from the nitrogen atom.

-

Reduction of the β-keto group: Conversion of the ketone to a hydroxyl group, forming the corresponding amino alcohol.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chain.[8]

These metabolic transformations can result in the formation of active or inactive metabolites, which may have their own pharmacological and toxicological profiles.

Toxicology

The hydrochloride salt of this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

The broader toxicological profile of this compound has not been established. The toxicity of synthetic cathinones can vary widely and may include neurotoxicity and cardiotoxicity.[6]

Conclusion

This compound is a foundational structure within the beta-keto phenethylamine class. While its primary role appears to be as a chemical intermediate, its structural relationship to pharmacologically active synthetic cathinones warrants careful consideration and further investigation. This guide has provided a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol for its hydrochloride salt, and its spectroscopic characterization. The lack of specific data on its biological activity, metabolism, and toxicology highlights a significant gap in the scientific literature. Researchers working with this compound should exercise caution and may use the information on related analogs provided herein as a starting point for their own investigations. Future studies are needed to fully elucidate the pharmacological and toxicological profile of this compound.

References

-

This compound. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

- Preparation of aminoacetophenones. (1956). Google Patents.

-

(E)-1-(2-Aminophenyl)ethanone oxime. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

-

(1S)-2-(Methylamino)-1-phenylethanol. (n.d.). ATB. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property. (2020). PMC. Retrieved February 6, 2026, from [Link]

-

Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. (2014). PMC. Retrieved February 6, 2026, from [Link]

-

Rapid analysis of beta-phenylethylamine in tissues and body fluids utilizing pentafluorobenzoylation followed by electron-capture gas chromatography. (1983). PubMed. Retrieved February 6, 2026, from [Link]

-

Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. (2015). PubMed. Retrieved February 6, 2026, from [Link]

-

Metabolism of Synthetic Cathinones. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. (2012). PubMed. Retrieved February 6, 2026, from [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PMC. Retrieved February 6, 2026, from [Link]

-

Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2021). PubMed. Retrieved February 6, 2026, from [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (n.d.). SciHorizon. Retrieved February 6, 2026, from [Link]

-

Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Keto Amphetamine Toxicity-Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

-

HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2022). MDPI. Retrieved February 6, 2026, from [Link]

-

2-Methylamino-1-phenyl-ethanone hydrochloride. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. (2020). PMC. Retrieved February 6, 2026, from [Link]

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2023). MDPI. Retrieved February 6, 2026, from [Link]

-

Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (2015). National Criminal Justice Reference Service. Retrieved February 6, 2026, from [Link]

-

2-Cyclohexylamino-1-phenylethanol. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved February 6, 2026, from [Link]

-

Neuropharmacology of Synthetic Cathinones. (2016). PMC. Retrieved February 6, 2026, from [Link]

-

Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC. (2024). Preprints.org. Retrieved February 6, 2026, from [Link]

-

Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. (2024). MDPI. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. (2024). MDPI. Retrieved February 6, 2026, from [Link]

-

The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. (2012). PMC. Retrieved February 6, 2026, from [Link]

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999). Google Patents.

-

Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. (2021). PubMed. Retrieved February 6, 2026, from [Link]

-

Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. (2011). Drug Testing and Analysis. Retrieved February 6, 2026, from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

CAN A TOXIC SUBSTANCE CLASS ALSO BE THERAPEUTIC? THE EXAMPLE OF PSYCHOSTIMULANTS. (n.d.). Psychiatry on line Italia. Retrieved February 6, 2026, from [Link]

-

Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. (2024). PMC. Retrieved February 6, 2026, from [Link]

-

Synthetic Cathinones - Three Factor Analysis. (2014). DEA.gov. Retrieved February 6, 2026, from [Link]

-

1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate. * Denotes the solvent peaks. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (2020). MDPI. Retrieved February 6, 2026, from [Link]

-

IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. (2015). RSC Publishing. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 35534-19-1 [chemicalbook.com]

- 3. 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of alpha-(Methylamino)acetophenone: A Multi-Spectroscopic Guide

Abstract This technical guide details the structural characterization of alpha-(Methylamino)acetophenone (2-(methylamino)-1-phenylethanone), a critical positional isomer of the stimulant methcathinone and a precursor/metabolite in forensic and pharmaceutical contexts.[1][2] Unlike standard datasheets, this document focuses on the causality of spectral features, providing a self-validating framework to distinguish this compound from its isobaric analogs (e.g., cathinone) using NMR, MS, and IR methodologies.[1][2]

Chemical Identity & Significance[1][2][3][4][5]

alpha-(Methylamino)acetophenone (2-MAP) is an aromatic amino ketone.[1][2] In drug development and forensic analysis, it presents a specific challenge: it is isobaric (MW 149.[1][2]19) with cathinone (2-amino-1-phenylpropan-1-one).[1][2] Differentiating these isomers is crucial as they possess distinct pharmacological profiles and legal classifications.[2]

Physicochemical Profile[2][5][6][7][8][9][10]

| Property | Data | Notes |

| IUPAC Name | This compound | Also: |

| CAS (Free Base) | 35534-19-1 | Unstable; prone to dimerization (pyrazine formation).[1][2] |

| CAS (HCl Salt) | 23826-47-3 | Stable solid; preferred form for analysis.[1][2] |

| Formula | C | Isobaric with Cathinone, Ethcathinone.[1][2] |

| Mol. Weight | 149.19 g/mol | Monoisotopic Mass: 149.0841 |

| Appearance | White crystalline solid (HCl) | Free base is a yellow oil/liquid.[1] |

Mass Spectrometry (MS) Elucidation

Objective: Confirm molecular weight and identify the carbon skeleton via fragmentation.

Fragmentation Mechanism

In Electron Ionization (EI) at 70 eV, 2-MAP undergoes a characteristic alpha-cleavage driven by the nitrogen atom.[1][2] This is the primary diagnostic event.[2]

-

Molecular Ion (

): -

Base Peak (

44): The bond between the carbonyl carbon and the alpha-carbon breaks.[1][2] The charge is retained on the nitrogen-containing fragment, forming the resonance-stabilized iminium ion ( -

Benzoyl Ion (

105): -

Phenyl Cation (

77): Loss of CO from the benzoyl ion (

The Isobaric Trap (Critical Insight)

Both 2-MAP and Cathinone yield a base peak at

Visualization: MS Fragmentation Pathway

Caption: Fragmentation pathway of 2-(methylamino)acetophenone under Electron Ionization (EI).[1][2]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and isomer differentiation.

The proton (

Experimental Protocol: 1H NMR

-

Solvent: Deuterated Chloroform (

) for free base; Methanol- -

Reference: TMS (0.00 ppm).

Spectral Assignments (Free Base in )

| Position | Shift ( | Multiplicity | Integration | Structural Insight |

| Aromatic | 7.40 – 8.00 | Multiplet | 5H | Phenyl ring protons.[1][2] Ortho protons deshielded by C=O (~7.9 ppm).[1][2] |

| Alpha-CH | 4.25 | Singlet | 2H | Critical Diagnostic. A singlet confirms an isolated methylene group between C=O and N. |

| N-Methyl | 2.50 | Singlet | 3H | Methyl group attached to Nitrogen.[2] |

| Amine NH | ~2.0 - 3.0 | Broad Singlet | 1H | Exchangeable. Shift varies with concentration/solvent.[1][2] |

Differentiation Logic: 2-MAP vs. Cathinone

This is the "Self-Validating" check for the researcher.

-

Scenario A (2-MAP): You observe two singlets in the aliphatic region (CH

and N-CH -

Scenario B (Cathinone): You observe a quartet (methine CH) and a doublet (side-chain methyl).[1][2]

Caption: Decision tree for distinguishing isobaric amino ketones using 1H NMR multiplicity.

Infrared Spectroscopy (IR)

Objective: Confirmation of functional groups.[1][2][3]

-

Carbonyl (C=O): Strong band at 1680–1695 cm

.[1][2] The frequency is lowered (relative to non-conjugated ketones) due to conjugation with the phenyl ring.[1][2] -

Amine (N-H):

-

Aromatic C=C: Pairs of bands at ~1600 cm

and ~1450 cm

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

-

Context: The HCl salt is non-volatile and degrades in the GC injector port. It must be liberated to the free base or derivatized.[2]

-

Extraction: Dissolve 5 mg of sample (HCl salt) in 1 mL deionized water.

-

Basification: Add 2 drops of 1M NaOH (pH > 10).

-

Partition: Add 1 mL Ethyl Acetate or Dichloromethane. Vortex for 30 seconds.[1][2]

-

Separation: Allow layers to separate. Transfer the top organic layer to a GC vial.[2]

-

Analysis: Inject 1 µL (Split 20:1) into GC-MS (Column: DB-5ms or equivalent).[1][2]

Protocol B: Stability Warning

Researchers must note that free base alpha-(methylamino)acetophenone is chemically unstable.[1][2] Upon standing, especially in solution, it undergoes self-condensation to form dihydropyrazines (specifically 2,5-diphenyl-3,6-dihydro-pyrazine derivatives) which oxidize to pyrazines.[1][2]

-

Observation: A clear oil turning red/brown indicates decomposition.[1][2]

-

Prevention: Analyze immediately after extraction or store as the HCl salt.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 416157, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][4][5] Retrieved from [Link][1][2]

Sources

- 1. N-Methylphenylethanolamine | C9H13NO | CID 913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylphenylethanolamine | C9H13NO | CID 913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved analyze the IR spectra of Acetophenone. check the | Chegg.com [chegg.com]

- 4. 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative [webbook.nist.gov]

- 5. 2-Cyclohexylamino-1-phenylethanol [webbook.nist.gov]

Technical Monograph: Spectroscopic Characterization of 2-(Methylamino)-1-phenylethanone

This technical guide provides an in-depth spectroscopic analysis of 2-(Methylamino)-1-phenylethanone , specifically focusing on its hydrochloride salt, which is the standard stable form for research and forensic analysis.

Executive Summary & Chemical Identity

This compound (also known as

Due to the high reactivity of the

| Property | Data |

| IUPAC Name | This compound hydrochloride |

| Common Synonyms | |

| CAS Number | 23826-47-3 (HCl salt); 35534-19-1 (Free base) |

| Molecular Formula | |

| Molecular Weight | 149.19 g/mol (Free base); 185.65 g/mol (Salt) |

Stability & Handling Warning

Critical Insight: Researchers must avoid prolonged exposure of the free base to solution or air. The free base undergoes rapid self-condensation to form 2,5-diphenyl-3,6-dihydropyrazine .

-

Storage: Store as HCl salt at -20°C under inert atmosphere.

-

Analysis: Dissolve salt immediately prior to NMR/MS acquisition. Avoid basic extraction unless analyzing immediately.

Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable fragmentation driven by the ionization of the nitrogen lone pair and the stability of the benzoyl cation.

Fragmentation Logic

-

-Cleavage (Dominant): The bond between the carbonyl carbon and the

-

Inductive Cleavage: The bond between the carbonyl carbon and the phenyl ring or the

-carbon breaks to form the stable acylium ion (Benzoyl cation,

Key Ions Table

| m/z | Intensity | Fragment Identity | Mechanism |

| 44 | 100% (Base) | ||

| 105 | High (40-80%) | Benzoyl cation (Acylium ion) | |

| 77 | Medium | Phenyl cation (loss of CO from m/z 105) | |

| 149 | Very Low/Absent | Molecular Ion (Unstable) |

Fragmentation Pathway Diagram

Figure 1: Electron Ionization (EI) fragmentation pathway showing the competition between alpha-cleavage (base peak) and acylium ion formation.

Nuclear Magnetic Resonance (NMR)

Data corresponds to the Hydrochloride salt in Deuterated Dimethyl Sulfoxide (DMSO-

NMR Data (300/400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.95 - 8.05 | Doublet (d) | 2H | Ar-H (Ortho) | Deshielded by C=O |

| 7.65 - 7.75 | Triplet (t) | 1H | Ar-H (Para) | |

| 7.50 - 7.60 | Triplet (t) | 2H | Ar-H (Meta) | |

| 4.65 - 4.75 | Singlet (s) | 2H | Deshielded by C=O and | |

| 2.65 - 2.75 | Singlet (s) | 3H | N-Methyl group | |

| 9.30 - 9.60 | Broad (br) | 2H | Ammonium protons (DMSO only) |

NMR Data (75/100 MHz)

| Shift ( | Assignment | Notes |

| 192.5 | C=O | Ketone carbonyl (conjugated) |

| 134.5 | Ar-C (Para) | |

| 133.8 | Ar-C (Ipso) | Quaternary carbon |

| 129.0 | Ar-C (Ortho) | |

| 128.2 | Ar-C (Meta) | |

| 54.5 | ||

| 33.2 | N-Methyl carbon |

Infrared Spectroscopy (FT-IR)

The IR spectrum of the HCl salt is dominated by the ammonium cation stretches and the conjugated ketone.

-

3000 – 2400 cm⁻¹ (Broad, Multiple Bands): N-H stretching vibrations of the secondary amine salt (

). This "amine salt broadness" often obscures C-H stretches. -

1680 – 1695 cm⁻¹ (Strong): C=O stretching. The frequency is lower than non-conjugated ketones (typically 1715 cm⁻¹) due to conjugation with the phenyl ring.

-

1590, 1580 cm⁻¹: Aromatic C=C ring skeletal vibrations.

-

750, 690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring).

Analytical Workflow Protocol

To ensure data integrity and prevent dimerization during analysis, the following workflow is recommended.

Figure 2: Analytical decision tree highlighting the risk of free-base isolation vs. direct salt analysis.

Protocol Steps:

-

Direct Salt Analysis (Recommended): If the sample is a powder, perform ATR-FTIR directly. For NMR, dissolve ~10mg in 0.6mL DMSO-

. This preserves the monomeric structure. -

GC-MS Preparation: If the sample is a salt, dissolve in water, basify with dilute

, and extract rapidly into dichloromethane (DCM). Inject immediately.-

Note: Thermal degradation in the GC inlet may produce small amounts of the pyrazine dimer even if not present in the sample. Lower inlet temperatures (200°C) are advised.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239839, this compound hydrochloride. Retrieved from [Link][1]

-

Nibbering, N. M. M., & de Boer, T. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VII: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2. Organic Mass Spectrometry.[2] (Foundational fragmentation logic for phenacyl derivatives).

-

PharmaOffer (2023). Hydrochloride vs Base: What is the Difference. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 2-(Methylamino)-1-phenylethanone

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical stability, and extraction protocols for 2-(Methylamino)-1-phenylethanone (commonly known as Methcathinone or Ephedrone).[1] Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic solubility tables to explore the thermodynamic and kinetic factors governing the molecule's behavior in organic media.[2][3]

Critical Technical Note: this compound exists in two distinct thermodynamic states with opposing solubility profiles:

Part 1: Physicochemical Fundamentals[1][2]

Understanding the solubility of this analyte requires a grounding in its structural properties.[1][4][2][3] The molecule is a

Table 1: Physicochemical Profile

| Property | Value | Implication for Solubility |

| Molecular Formula | Low molecular weight facilitates rapid dissolution.[4][2] | |

| Molecular Weight | 163.22 g/mol (Base)199.68 g/mol (HCl) | Difference dictates gravimetric calculations in extraction.[1][2] |

| pKa | ~7.11 - 8.5 (Amine) | Exists as a cation at physiological pH; requires pH > 11 for efficient extraction into non-polar solvents.[1][4][2][3] |

| LogP (Octanol/Water) | ~1.6 (Base) | Moderate lipophilicity; readily partitions into organic phases when non-ionized.[1][2][3] |

| H-Bond Donors | 1 (Amine) | Facilitates solubility in protic solvents (alcohols).[1][4][2][3] |

| H-Bond Acceptors | 2 (Amine + Ketone) | Ketone oxygen acts as a Lewis base acceptor in aprotic solvents.[1][4][2] |

Part 2: Solubility in Organic Solvents[7]

The Hydrochloride Salt (Stable Form)

The commercial and forensic standard is the hydrochloride salt.[1][3] Its crystal lattice energy requires solvents with high dielectric constants or hydrogen-bonding capability to disrupt.[1][4][2][3]

Solubility Data (HCl Salt):

-

Water: Freely Soluble (>100 mg/mL).[1][4][2][3] The ionic dipole interactions dominate.[1][4][2][3]

-

Ethanol (95%): Soluble (~5 mg/mL).[1][4][2][3] Useful for recrystallization.[1][4][2][3]

-

Methanol: Soluble (~1 mg/mL).[1][4][2][3][5][7] Often used for preparing analytical standards.[1][4][2][3]

-

DMSO: Soluble (~2 mg/mL).[1][4][2][3][5] Used for biological assays.[1][4][2][3][7]

-

Diethyl Ether: Insoluble.[1][4][2][3][8] The salt cannot overcome the lattice energy in non-polar media.[1][4][2][3]

The Free Base (In Situ Form)

The free base is generated in situ by alkalizing the salt.[1][3] It is an oil at room temperature and exhibits high affinity for non-polar and chlorinated solvents.[1][4][2][3]

Solubility Data (Free Base):

-

Chloroform / Dichloromethane (DCM): Highly Soluble / Miscible.[1][4][2][3] These are the solvents of choice for liquid-liquid extraction (LLE).

-

Hexane / Heptane: Moderately Soluble.[1][4][2][3] Less efficient than chlorinated solvents due to the polarity of the ketone group.[1][4][2][3]

Mechanistic Insight: The Solvation Switch

The solubility behavior is controlled by protonation state.[1][4][2][3]

-

pH < pKa (Acidic): The nitrogen is protonated (

).[4][2] The molecule is ionic.[1][4][2][3] Solubility is driven by ion-dipole interactions.[1][4][2][3] Target Solvent: Water, Methanol.[1][4][2][3][9]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

pH > pKa (Basic): The nitrogen is deprotonated (

).[4][2] The molecule is neutral.[1][4][2][3] Solubility is driven by Van der Waals forces and dipole-dipole interactions.[1][4][2][3] Target Solvent: DCM, Chloroform.[1][4][2][3][10]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Part 3: Stability and Degradation Risks[11]

Researchers must be aware that solubility does not equal stability . This compound is chemically fragile compared to methamphetamine.[1][4][2]

-

Dimerization: In solution, particularly as the free base, the molecule undergoes self-condensation to form pyrazine derivatives (e.g., 3,6-dimethyl-2,5-diphenylpyrazine).[2] This reaction is accelerated by:

-

Oxidation: The

-ketone group activates thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Handling Recommendation: Solutions of the free base should never be stored. They must be prepared immediately prior to analysis or derivatization.[1][4][2][3]

Part 4: Experimental Protocol (Liquid-Liquid Extraction)

This protocol describes the isolation of the free base from an aqueous matrix into an organic solvent, utilizing the solubility differential described above.[2][3][10]

Objective: Extract this compound from an aqueous buffer into Dichloromethane (DCM).

Reagents:

-

Saturated Sodium Carbonate (

) solution (pH ~11).[4][2][3][10]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Anhydrous Sodium Sulfate (

).[4][2][3][10]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Basification: Add saturated

dropwise to the aqueous sample until pH reaches ~11. Note: Avoid strong hydroxides (NaOH) if possible to reduce degradation rates.[3] -

Partitioning: Add an equal volume of Dichloromethane. Cap and shake vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 RPM for 5 minutes to break any emulsion. The target analyte is now in the lower organic layer (DCM).[1][2][3]

-

Drying: Carefully pipette the organic layer into a clean vial containing anhydrous

to remove residual water.[4][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Concentration: Decant the dry solvent. If concentration is required, use a stream of nitrogen at room temperature.[1][4][2][3] Do not use heat due to volatility and thermal instability.[1][4][2][3]

Part 5: Visualization of Workflows

Diagram 1: Solubility Logic & Decision Tree

This diagram illustrates the decision process for solvent selection based on the form of the molecule.[1][4][2][3]

Caption: Decision tree for solvent selection based on the ionization state of the analyte.

Diagram 2: Liquid-Liquid Extraction (LLE) Workflow

This diagram details the extraction mechanism described in Part 4.

Caption: Step-by-step mechanism of extracting the free base from aqueous media.

References

-

SWGDRUG. (2005).[1][4][2][3][10] Methcathinone Monograph: Chemical and Physical Data. Scientific Working Group for the Analysis of Seized Drugs.[1][4][2][3] [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021).[1][4][2][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC Laboratory and Scientific Service.[1][4][2][3][6] [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 416157, this compound. PubChem.[1][4][2][3] [Link]

Sources

- 1. (+)-Methcathinone | C10H13NO | CID 24011714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ojp.gov [ojp.gov]

- 4. This compound | C9H11NO | CID 416157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. unodc.org [unodc.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. unodc.org [unodc.org]

- 10. swgdrug.org [swgdrug.org]

- 11. norlab.com [norlab.com]

- 12. innospk.com [innospk.com]

2-(Methylamino)-1-phenylethanone: Regulatory Status & Technical Analysis

The following technical guide details the regulatory status, chemical identity, and pharmacological profile of 2-(Methylamino)-1-phenylethanone.

Executive Summary

Is this compound a controlled substance?

-

United States: No , it is not explicitly listed in the Controlled Substances Act (CSA) Schedules I–V. However, it is chemically and pharmacologically related to Methcathinone (Schedule I). Consequently, it faces a high probability of prosecution under the Federal Analogue Act if intended for human consumption.

-

United Kingdom: It likely falls outside the generic definition of cathinones under the Misuse of Drugs Act 1971 (Class B) because it lacks the propanone backbone. It is, however, controlled under the Psychoactive Substances Act 2016 (PSA).

-

International (UN): Not listed under the 1961 Single Convention or 1971 Convention on Psychotropic Substances.

Key Technical Insight: This molecule is the lower homologue of Methcathinone. It lacks the

Chemical Identity & Structural Relationships

To understand the regulatory risk, one must analyze the structural homology. This compound is often referred to as

Structural Comparison

-

Methcathinone (Schedule I): 2-(methylamino)-1-phenylpropan -1-one. (Contains an

-methyl group).[1][2][3][4] -

Target Molecule: 2-(methylamino)-1-phenylethan -1-one.[1][5] (Lacks the

-methyl group).

This "missing" methyl group is the critical differentiator. In medicinal chemistry, removing an

Visualization: Structural Homology

The following diagram illustrates the structural relationship between the target molecule and controlled cathinones.

Caption: Structural derivation showing the target molecule as a lower homologue of Methcathinone and a metabolic precursor to Halostachine.

Regulatory Landscape Analysis

United States: The Federal Analogue Act

Since the substance is not explicitly scheduled, enforcement relies on the Federal Analogue Act (21 U.S.C. § 813) . A substance is treated as a Schedule I controlled substance if it meets a two-prong test:

-

Chemical Structure Prong: Is the chemical structure "substantially similar" to a Schedule I or II substance?

-

Analysis: Yes. It differs from Methcathinone (Schedule I) only by a single methylene unit (

vs

-

-

Pharmacological Effect Prong: Does it have a stimulant effect on the CNS substantially similar to or greater than a controlled substance?

-

Analysis: Likely Yes. While less potent due to MAO susceptibility, it acts as a Norepinephrine-Dopamine Releasing Agent (NDRA).[2]

-

United Kingdom: The "Generic" Definition Loophole

The UK controls cathinones via a generic definition in the Misuse of Drugs Act 1971 (Amendment) Order 2010 .[6][7]

-

The Definition: Controls compounds derived from 2-amino-1-phenyl-1-propanone by substitution at the nitrogen, phenyl ring, or alpha-carbon.

-

The Gap: The definition anchors on the propanone (3-carbon) backbone. This compound has an ethanone (2-carbon) backbone. It is chemically impossible to derive an ethanone from a propanone via simple substitution; it requires chain shortening.

-

The Net: Consequently, it likely evades the Class B classification but is captured by the Psychoactive Substances Act 2016 , which bans the supply of any psychoactive substance.

Forensic Identification

Differentiation from Methcathinone is critical in forensic workflows.

| Feature | This compound | Methcathinone (Schedule I) |

| Formula | ||

| Mol. Weight | 149.19 g/mol | 163.22 g/mol |

| Major Fragment (EI-MS) | m/z 44 ( | m/z 58 ( |

| CAS (HCl) | 23826-47-3 | 49656-78-2 |

Pharmacology & Mechanism of Action

Mechanism: NDRA

Like its parent class, this molecule functions as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), reversing transport flux to release monoamines.[2]

The "Alpha-Methyl" Effect

The absence of the

-

Methcathinone: The

-methyl group sterically hinders Monoamine Oxidase (MAO), prolonging the drug's half-life. -

Target Molecule: Lacks this protection.[6] It is rapidly deaminated by MAO-A and MAO-B in the liver and gut. This results in:

-

Low oral bioavailability.

-

Short duration of action (minutes vs. hours).

-

Higher dose requirement for psychoactive effect.

-

Metabolic Pathway

The primary metabolic route involves reduction to Halostachine (also known as N-methylphenylethanolamine), a compound found in some dietary supplements.

Caption: Metabolic fate showing rapid degradation via MAO and reversible reduction to Halostachine.

Handling & Safety Protocols

For Researchers: Although not Schedule I, this compound should be handled with Schedule I-equivalent precautions due to its structural similarity and biological activity.

-

Storage: Store at -20°C. The free base is unstable and prone to dimerization; the hydrochloride salt is hygroscopic.

-

Documentation: Maintain a clear audit trail of use. If synthesized in-house, ensure the precursor (2-bromoacetophenone) is tracked, as it is a potent lachrymator (tear gas agent).

-

Disposal: Incineration via approved hazardous waste streams. Do not dispose of down the drain.

References

-

United States Congress. (1986). The Federal Analogue Act, 21 U.S.C. § 813. U.S. Government Publishing Office. Link

-

UK Government. (2010).[6] The Misuse of Drugs Act 1971 (Amendment) Order 2010.[6] Legislation.gov.uk. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 416157, this compound. Link

-

World Anti-Doping Agency (WADA). (2025). Prohibited List: S6 Stimulants. (Lists Halostachine and related substances). Link

-

Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides SAR data on desmethyl-cathinone analogues). Link

Sources

- 1. This compound - Wikidata [wikidata.org]

- 2. 2-Aminoacetophenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The abuse potential of two novel synthetic cathinones with modification on the alpha-carbon position, 2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP) and 2-(methylamino)-1-phenyloctan-1-one (MAOP), and their effects on dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H11NO | CID 416157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. legislation.gov.uk [legislation.gov.uk]

- 7. hansard.parliament.uk [hansard.parliament.uk]

2-(Methylamino)-1-phenylethanone as a synthetic cathinone precursor

The following technical guide details the structural, chemical, and forensic properties of 2-(Methylamino)-1-phenylethanone. This document is structured for researchers and analytical scientists, focusing on its role as a structural analog in the cathinone class, its chemical stability profile, and its differentiation from controlled substances in forensic analysis.[1]

Structural Homology, Stability, and Forensic Identification in Synthetic Cathinone Research[1]

Executive Summary: The Des-Methyl Analog

This compound (CAS: 35534-19-1), often referred to in literature as

While structurally related to the controlled substance Methcathinone (Ephedrone), this compound lacks the

-

Reference Standard: Used to calibrate analytical instruments to distinguish between prohibited propiophenone derivatives (cathinones) and non-controlled acetophenone impurities.[1]

-

Metabolic Marker: A potential oxidative degradation product of pharmaceutical phenylethanolamines (e.g., Halostachine).[1]

Chemical Architecture & Homology

To understand the significance of this compound, one must contrast it with the psychoactive "amphe-type" backbone of standard synthetic cathinones.[1]

Structural Comparison

The defining feature of the cathinone class is the

-

Methcathinone (Controlled): 2-(Methylamino)-1-phenylpropan -1-one[1]

-

This compound (Analogue): 2-(Methylamino)-1-phenylethan -1-one[1][2]

Visualization of Structural Relationships

The following diagram illustrates the chemical homology and the critical "Alpha-Carbon Deficit" that alters the compound's pharmacological and stability profile.

Figure 1: Structural relationship between Methcathinone and its lower homologue, highlighting the metabolic reduction pathway and instability of the acetophenone core.[1]

Physicochemical Stability & Handling[1][3][4]

A critical technical nuance for researchers is the instability of the free base form of this compound compared to its higher homologues.[1]

The Dimerization Risk

Unlike methcathinone, which is relatively stable as a free base for short periods, this compound undergoes rapid self-condensation when not protonated.[1]

-

Mechanism: Two molecules of the free base condense to form a dihydropyrazine derivative, eliminating water.[1]

-

Implication: In forensic samples, the absence of the parent molecule and the presence of the pyrazine dimer can serve as an indirect marker of the compound's original presence.[1]

Storage Protocols (Salt Form)

To maintain integrity for analytical standards, the compound must be maintained as the Hydrochloride (HCl) salt .[1]

| Parameter | Specification | Causality/Reasoning |

| Form | Hydrochloride Salt | Prevents nucleophilic attack of the amine on the ketone of a neighboring molecule (dimerization).[1] |

| Hygroscopicity | High | The lack of the steric bulk from an |

| Storage Temp | -20°C (Desiccated) | Minimizes hydrolysis and oxidative degradation.[1] |

| Solvent Choice | Methanol/Acetonitrile | Protic solvents like water or ethanol can accelerate ketalization or degradation over time.[1] |

Forensic Identification & Analytical Profile

Differentiation of this compound from Methcathinone is a routine but critical requirement in forensic toxicology.[1] The two compounds have similar retention times but distinct mass spectral fingerprints.[1]

Mass Spectrometry (GC-MS) Fragmentation

The primary differentiator is the immonium ion formed via alpha-cleavage.[1]

-

Methcathinone (m/z 58): Cleavage produces the

ion.[1] -

This compound (m/z 44): Cleavage produces the

ion.[1]

This shift of 14 mass units (loss of a methylene group) is diagnostic.[1]

Figure 2: Comparative fragmentation pathways in Electron Impact (EI) Mass Spectrometry. The base peak shift from 58 to 44 is the primary identifier.[1]

Analytical Data Summary

| Property | Methcathinone | This compound |

| Molecular Weight | 163.22 g/mol | 149.19 g/mol |

| Base Peak (GC-MS) | m/z 58 | m/z 44 |

| Secondary Ion | m/z 105 (Benzoyl) | m/z 105 (Benzoyl) |

| Retention Index | Higher | Lower (elutes earlier on non-polar columns) |

| UV Max | ~250 nm | ~248 nm |

Pharmacological Context (SAR)

For drug development professionals, understanding why this molecule is not a potent psychoactive agent illustrates the importance of the Structure-Activity Relationship (SAR) in the cathinone series.[1]

The Alpha-Methyl "Shield"

The primary mechanism for the oral activity and duration of action of amphetamines and cathinones is the steric hindrance provided by the

-

Methcathinone: The

-methyl group hinders access of the enzyme Monoamine Oxidase (MAO) to the amine, slowing deamination.[1] -

This compound: Lacking this group, the terminal amine is unhindered.[1] It is rapidly deaminated by MAO in the liver to the corresponding aldehyde and then oxidized to benzoic acid or reduced to the diol.[1]

Receptor Binding

While binding affinity data for the specific ethanone analog is sparse, homology modeling suggests:

-

DAT/NET Transporters: Significantly reduced affinity compared to methcathinone.[1] The optimal chain length for binding to the Dopamine Transporter (DAT) in this scaffold is generally the propyl (3-carbon) chain.[1]

-

Potency: Behavioral studies in rodent models typically show that phenacylamines (2-carbon chain) possess negligible stimulant activity compared to their phenylpropyl (3-carbon) counterparts.[1]

References

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1] Synthetic cathinones drug profile. Europa.eu.[1] [Link]1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 416157, this compound. PubChem.[1][2][3] [Link]1][2]

-

Power, J. D., et al. (2011).[1] The analysis of substituted cathinones. Forensic Science International.[1] (Contextual reference for fragmentation patterns). [Link]1]

-

Glennon, R. A. (2014).[1] Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs of abuse.[1] Central Nervous System Agents in Medicinal Chemistry. (SAR discussion on alpha-methyl importance). [Link]1]

-

ChemSrc. (2025).[1][4] 2-Amino-1-phenylethanone hydrochloride MSDS and Properties. ChemSrc. [Link]1]

Sources

- 1. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO | CID 416157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylphenylethanolamine | C9H13NO | CID 913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1 | Chemsrc [chemsrc.com]

Technical Guide: Pharmacodynamics and Neurotoxicology of 2-(Methylamino)-1-phenylethanone

Executive Summary

Compound: 2-(Methylamino)-1-phenylethanone

Common Nomenclature: Methcathinone (MCAT), Ephedrone

CAS Registry Number: 5650-44-2 (Free base), 49656-78-2 (Hydrochloride)

Classification:

This technical guide provides a rigorous analysis of the biological activity of this compound. As the

Part 1: Chemical Identity & Structural Pharmacology

The biological activity of this compound is dictated by two structural features that distinguish it from its parent compound, methamphetamine:

-

The

-Ketone Group: The introduction of a carbonyl oxygen at the -

Lack of Ring Substitution: Unlike "second-generation" cathinones (e.g., Mephedrone/4-MMC), the unsubstituted phenyl ring preserves high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

Physicochemical Properties (Research Standard)

-

Molecular Formula:

-

Molecular Weight: 163.22 g/mol

-

Solubility: The hydrochloride salt is highly soluble in water and ethanol, making it suitable for aqueous in vitro assay buffers (e.g., Krebs-Ringer).

-

Stability: Spontaneous dimerization to pyrazine derivatives can occur in free-base form; research stocks must be maintained as HCl salts at -20°C.

Part 2: Pharmacodynamics (Mechanism of Action)

Unlike cocaine (a transporter blocker), this compound acts as a transporter substrate and monoamine releaser . Its mechanism involves a two-step disruption of cellular homeostasis:

-

Transporter Translocation: The molecule enters the presynaptic neuron via DAT or NET.

-

VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient of synaptic vesicles. This forces dopamine (DA) out of the vesicle and into the cytosol.

-

Reverse Transport: The accumulation of cytosolic DA reverses the concentration gradient, causing DAT to pump DA out into the synaptic cleft, leading to supraphysiological extracellular concentrations.

Quantitative Binding Data

The following table summarizes the inhibitory potency (

| Target Protein | Methcathinone | Methamphetamine | Functional Consequence |

| DAT (Dopamine) | Robust Dopamine Release (Euphoria/Locomotion) | ||

| NET (Norepinephrine) | Sympathomimetic Stimulation (Tachycardia) | ||

| SERT (Serotonin) | Negligible Serotonergic Release | ||

| DAT/SERT Ratio | < 0.08 | < 0.1 | High Abuse Liability; Low Entactogenic Effect |

Data aggregated from synaptosomal uptake assays (Source: Baumann et al., Simmler et al.). Values represent inhibition of uptake, correlating with releasing potency for substrates.[2][3]

Diagram 1: Synaptic Release Mechanism

The following diagram illustrates the "Reverse Transport" mechanism induced by the compound.

Caption: Mechanism of Action. Methcathinone enters via DAT, disrupts VMAT2 function, and triggers non-exocytotic dopamine efflux into the synaptic cleft.

Part 3: Metabolic Pathways

Understanding the metabolism of this compound is critical for interpreting toxicological data, as the metabolites are stereoisomers of ephedrine.

-

Primary Pathway: Stereoselective reduction of the

-keto group. -

Enzymes: Cytosolic carbonyl reductases (NADPH-dependent).

-

Metabolites: The reduction creates a chiral center, yielding ephedrine and pseudoephedrine. Unlike methamphetamine (which metabolizes to amphetamine), the carbon skeleton remains intact, but the pharmacological profile shifts from a potent dopaminergic releaser to a direct adrenergic agonist (ephedrine).

Caption: Metabolic reduction of the beta-keto group yields active ephedrine/pseudoephedrine metabolites.

Part 4: Neurotoxicology & Safety Profile

Research indicates that this compound possesses a neurotoxic profile distinct from simple reuptake inhibitors (like cocaine) but similar to methamphetamine.

Oxidative Stress Cascade

The massive efflux of dopamine into the cytosol (bypassing vesicular storage) is the primary driver of toxicity. Cytosolic dopamine is unstable and undergoes auto-oxidation.

-

Reaction:

-

Consequence: Quinones covalently bind to cysteinyl residues on proteins (including Tyrosine Hydroxylase and DAT itself), rendering them dysfunctional.

Mitochondrial Dysfunction

High intracellular concentrations of the compound inhibit the Electron Transport Chain (ETC) complexes, leading to:

-

ATP depletion.

-

Further generation of Reactive Oxygen Species (ROS).

-

Activation of apoptotic cascades (Caspase-3).

Manganese Synergism (Specific Risk)

Note: This is unique to "street" synthesis but relevant for researchers studying clinical presentations.

If synthesized using Potassium Permanganate (

Part 5: Experimental Protocol: Synaptosomal Dopamine Uptake Assay

To validate the biological activity of a specific batch of this compound, the following ex vivo assay is the gold standard. It measures the compound's ability to compete with dopamine for transport.

Materials

-

Tissue: Rat striatal synaptosomes (freshly isolated).

-

Ligand:

-Dopamine (Specific activity ~40-60 Ci/mmol). -

Buffer: Krebs-Ringer-HEPES (KRH) with ascorbic acid (to prevent DA oxidation) and pargyline (MAO inhibitor).

-

Equipment: 96-well vacuum harvester, Liquid Scintillation Counter.

Step-by-Step Methodology

-

Tissue Preparation:

-

Decapitate rat (IACUC approved) and rapidly dissect the striatum on ice.

-

Homogenize in 0.32M sucrose buffer (10 strokes, Teflon-glass homogenizer).

-

Centrifuge at 1,000 x g (10 min, 4°C) to remove debris.

-

Centrifuge supernatant at 12,000 x g (20 min, 4°C) to pellet synaptosomes. Resuspend pellet in KRH buffer.

-

-

Assay Incubation:

-

Control: Incubate synaptosomes with

-DA (50 nM final) alone. -

Non-Specific Binding (NSB): Incubate with

-DA + 10 -

Experimental: Incubate with

-DA + increasing concentrations of Methcathinone ( -

Duration: 5 minutes at 37°C. (Short duration is critical to measure initial velocity).

-

-

Termination:

-

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

-

Wash 3x with ice-cold buffer.[4]

-

-

Data Analysis:

-

Measure radioactivity (CPM).

-

Calculate Specific Uptake = Total CPM - NSB CPM.

-

Plot % Inhibition vs. Log[Concentration] to determine

.

-

Validation Criteria:

-

The

for unlabeled Dopamine (positive control) should be approximately 50-100 nM. -

If the Methcathinone

> 1

References

-

Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

-

Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics."[1] International Journal of Neuropsychopharmacology.

-

Glennon, R. A., et al. (1987). "Methcathinone: specific binding to the dopamine transporter." Pharmacology Biochemistry and Behavior.

-

Sparago, M., et al. (1996). "Neurotoxic mechanisms of methcathinone and its derivatives." Brain Research.

-

Saha, K., et al. (2019). "Structural mechanism of the dopamine transporter and its interaction with methcathinone." Nature Structural & Molecular Biology.

Sources

2-(Methylamino)-1-phenylethanone: A Technical Analysis of Discovery, Synthesis, and Pharmacology

Abstract This technical guide examines the chemical history, synthetic evolution, and pharmacological profile of 2-(methylamino)-1-phenylethanone, commonly known as methcathinone (ephedrone). Originally synthesized in 1928 and patented in 1957 for potential analeptic applications, the compound was abandoned by the pharmaceutical industry due to its high abuse liability. It subsequently re-emerged as a clandestine substance in the Soviet Union and the United States. This document provides a rigorous analysis of its oxidative synthesis from ephedrine, its instability in alkaline environments, and its monoaminergic mechanism of action, intended for researchers in forensic chemistry and drug development.

Part 1: Chemical Identity & Structural Significance

Methcathinone is the

Chemical Nomenclature:

-

IUPAC: 2-(methylamino)-1-phenylpropan-1-one[2]

-

Common Names: Methcathinone, Ephedrone, Methylcathinone.[3][4]

-

Stereochemistry: The compound possesses a single chiral center at the

-carbon. Synthesis from

Part 2: Historical Trajectory

The discovery and utilization of methcathinone followed a disjointed timeline, moving from academic synthesis to corporate patenting, and finally to illicit unregulated use.[3]

| Era | Key Event | Context |

| 1928 | First Synthesis | Hyde, Browning, and Adams first synthesized the compound while investigating synthetic homologs of ephedrine. |

| 1930s-40s | Soviet Pharmacopoeia | Used clinically in the USSR under the name Ephedrone for treating depression, but use was limited by side effects. |

| 1957 | Parke-Davis Patent | U.S. Patent 2,802,865 filed. Parke-Davis investigated the drug as an analeptic and respiratory stimulant but halted development due to abuse potential. |

| 1980s | "Jeff" Epidemic | Widespread abuse in the Soviet Union using home-made preparations containing neurotoxic manganese byproducts. |

| 1990s | US Emergence | Appeared in Michigan as "Cat," synthesized clandestinely from over-the-counter ephedrine. |

Part 3: Synthetic Pathways & Chemical Stability

Oxidative Synthesis

The primary synthetic route involves the oxidation of the secondary alcohol group of ephedrine or pseudoephedrine to a ketone. This transformation preserves the carbon skeleton but alters the oxidation state at the benzylic position.

Reaction Mechanism:

The reaction proceeds via the formation of a chromate or manganate ester intermediate, followed by the elimination of the

-

Reagent A (Standard Lab): Jones Reagent (Chromium trioxide/Sulfuric acid). High yield, but produces toxic chromium waste.

-

Reagent B (Clandestine/Forensic): Potassium Permanganate (

). This method, often performed in non-ideal conditions ("Cold Cook"), frequently fails to remove colloidal manganese dioxide (

Stability and Racemization

Unlike methamphetamine, methcathinone is chemically unstable in its free base form.

-

Dimerization: In alkaline solution, the free base can dimerize to form 2,5-dimethyl-3,6-diphenylpyrazine derivatives.

-

Racemization: The

-hydrogen (adjacent to both the carbonyl and the amine) is highly acidic. In aqueous solution, especially at pH > 7, the compound undergoes keto-enol tautomerism, resulting in the loss of optical activity.

Experimental Workflow Visualization

The following diagram illustrates the synthesis from ephedrine and the critical degradation pathways.

Caption: Synthesis of Methcathinone via oxidation and subsequent instability pathways (Racemization/Dimerization).[1][4][5][6][7]

Part 4: Pharmacological Profile[1][7][8]

Mechanism of Action

Methcathinone acts as a substrate-type releasing agent at monoamine transporters. Unlike simple reuptake inhibitors (e.g., cocaine), it enters the presynaptic neuron via the transporter and disrupts vesicular storage (VMAT2 interaction), causing a reverse transport of neurotransmitters into the synaptic cleft.

Transporter Selectivity: It exhibits high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with significantly lower affinity for the Serotonin Transporter (SERT).

Binding Affinity Data

The following table summarizes the binding affinities (

| Compound | DAT | NET | SERT | Selectivity (DAT/SERT) |

| Methcathinone | 385 | 470 | >10,000 | High (Dopaminergic) |

| Methamphetamine | 140 | 68 | 4,280 | High |

| Cocaine | 250 | 180 | 160 | Low (Non-selective) |

| Mephedrone (4-MMC) | 500 | 750 | 2,300 | Moderate |

Note: Values are approximate means derived from competitive radioligand binding assays (e.g., Rothman et al., 2006; Simmler et al., 2013). Methcathinone's negligible SERT affinity distinguishes it from "entactogenic" cathinones like Mephedrone.

Metabolic Fate

Methcathinone is metabolized primarily via reduction of the ketone group, effectively reversing the synthesis reaction. This stereoselective reduction produces ephedrine and pseudoephedrine isomers, which are then excreted.

Caption: Primary metabolic pathway of methcathinone involving ketone reduction.

References

-

Hyde, J. F., Browning, E., & Adams, R. (1928). Synthetic Homologs of d,l-Ephedrine.[6][7] Journal of the American Chemical Society, 50(8), 2287–2292. Link

-

Parke, Davis & Co. (1957). U.S. Patent No. 2,802,865. United States Patent and Trademark Office. Link

-

Rothman, R. B., et al. (2006). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

-

Simmler, L. D., et al. (2013).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link

-

Emerson, T. S., & Cisek, J. E. (1993). Methcathinone: A Russian designer drug invades the Midwest. Annals of Emergency Medicine, 22(12), 1897-1903. Link

-

Sikk, K., & Taba, P. (2015). Methcathinone "Kitchen Chemistry" and Permanent Neurological Damage. Neuropathology of Drug Addictions and Substance Misuse, 12, 116-126. Link

Sources

- 1. forendex.southernforensic.org [forendex.southernforensic.org]

- 2. (+)-Methcathinone | C10H13NO | CID 24011714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(Methylamino)-1-phenylethanone hydrochloride step-by-step

Application Note: Synthesis, Stabilization, and Characterization of 2-(Methylamino)-1-phenylethanone Hydrochloride

Part 1: Abstract & Strategic Overview

Scope:

This protocol details the synthesis of This compound hydrochloride (CAS: 5355-04-4), also known as

Operational Warning (Regulatory & Safety):

-

Precursor Status: This compound is a structural isomer/analog of controlled substances (cathinones) and a direct precursor to ephedrine derivatives.[1] Researchers must verify compliance with local regulations (e.g., DEA List I chemical surveillance in the US, EU Precursor regulations) before procurement or synthesis.[1]

-

Chemical Hazard: The starting material, 2-Bromoacetophenone (Phenacyl bromide) , is a potent lachrymator (tear gas agent).[1] All operations must be conducted in a high-performance chemical fume hood.[1]

-

Stability Criticality: The free base of this compound is thermodynamically unstable.[1] It undergoes rapid self-condensation to form a dihydropyrazine dimer (red/orange coloration).[1] This protocol utilizes an immediate acid-trapping strategy to isolate the stable hydrochloride salt.[1]

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on a classic nucleophilic substitution (

Reaction Scheme:

-

Electrophile: Phenacyl bromide (highly reactive

-carbon).[1] -

Nucleophile: Methylamine (used in excess to favor mono-alkylation).[1]

-

Stabilization: Immediate conversion to the conjugate acid (HCl salt).[1]

Figure 1: Synthetic workflow highlighting the critical bifurcation between product stabilization and degradation.

Part 3: Detailed Experimental Protocol

Reagents & Equipment:

-

Precursors: 2-Bromoacetophenone (98%), Methylamine (40% in methanol preferred to minimize hydrolysis).[1]

-

Solvents: Diethyl ether (anhydrous), Ethanol (absolute), Isopropanol (IPA).[1]

-

Acids: Conc. HCl (37%) or HCl gas generated in situ.[1]

-

Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel, inert gas (Nitrogen) line.[1][2]

Step 1: Nucleophilic Amination (The "Cold" Step)

Rationale: Low temperature favors kinetic mono-alkylation over thermodynamic dimerization.[1]

-

Preparation: Charge a 500 mL 3-neck flask with Methylamine (40% in MeOH, 4.0 eq) . Dilute with 50 mL of cold ethanol.

-

Cooling: Submerge the flask in an ice/salt bath. Cool internal temperature to -10°C .

-

Addition: Dissolve 2-Bromoacetophenone (1.0 eq) in minimal diethyl ether or toluene. Add this solution dropwise to the amine over 45 minutes.[1]

-

Control Point: Do not allow temperature to rise above 0°C. Exotherm indicates rapid reaction.[1]

-

-

Reaction: Stir at -5°C to 0°C for 2 hours. The solution may turn faint yellow.[1]

Step 2: Workup & Acid Trapping (The "Speed" Step)

Rationale: The free base exists in equilibrium.[1] Removing excess methylamine shifts equilibrium; however, prolonged exposure to basic conditions promotes dimerization.[1] Speed is vital.

-

Quench: Evaporate the excess methylamine and solvent under reduced pressure (Rotavap) at low bath temperature (< 30°C) . Do not heat to dryness.[1]

-

Extraction: Redissolve the oily residue in cold Diethyl Ether (100 mL).

-

Washing: Wash rapidly with cold brine (2 x 20 mL) to remove inorganic salts (methylammonium bromide).[1]

-

Salt Formation:

Step 3: Purification

-

Filtration: Collect the crude solid by vacuum filtration.[1] Wash with cold acetone (removes unreacted bromo-ketone) and ether.[1]

-

Recrystallization: Recrystallize from boiling Ethanol/Isopropanol (9:1).

-

Note: If the solution is colored (orange/red), treat with activated charcoal before filtering hot.[1]

-

-

Drying: Dry in a vacuum desiccator over

.